3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

kinase inhibition pyridine N-oxide structure-activity relationship

This pyridine N-oxide – pyrrolidine-carboxamide hybrid scaffold opens underexplored chemical space for kinase inhibitor discovery. Its architecture supports parallel SAR expansion, while earlier analogs have shown hypotensive activity. Buyers gain a versatile building block for targeted library construction, but must note that quantitative pharmacological data are absent; in‑house IC₅₀ generation, selectivity profiling, and ADME evaluation are essential. Verified purity ensures reliable starting material. Request a quote now to secure your batch.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1904021-42-6
Cat. No. B2708494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
CAS1904021-42-6
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C[N+](=CC=C3)[O-]
InChIInChI=1S/C16H17N3O3/c1-12-4-2-6-15(17-12)22-14-7-9-18(11-14)16(20)13-5-3-8-19(21)10-13/h2-6,8,10,14H,7,9,11H2,1H3
InChIKeyFEKSBEODSXDZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide: Baseline Identity and Structural Profile for Sourcing


3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 1904021-42-6) is a heterocyclic small molecule composed of a pyridine N-oxide core linked via a carbonyl group to a pyrrolidine ring that bears a 6-methylpyridin-2-yloxy substituent . The compound has a molecular formula of C16H17N3O3 and a molecular weight of 299.33 g/mol . It falls within the class of pyridine-1-oxide derivatives that have been investigated as kinase inhibitors and hypotensive agents in earlier patent literature [1]. However, as of the evidence cut-off date, no primary research articles, patents, or authoritative database entries that report quantitative biological or physicochemical data specific to this precise compound could be located. All currently accessible vendor-derived information originates from sources excluded from this guide.

Why Generic Substitution Fails: Evidence Gaps for 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide


Within the pyridine N-oxide / pyrrolidine-carboxamide class, small structural variations can produce large differences in target engagement, selectivity, and ADME properties [1]. The presence of the 6-methyl group on the pyridinyl ether and the specific N-oxide position are both known determinants of potency in analogous kinase-targeted pyridine-1-oxide series [1]. Without head-to-head comparative data, however, no quantitative differentiation—such as fold-selectivity gains, IC₅₀ shifts, or solubility improvements—can be verified for 1904021-42-6 relative to its closest in-class analogs. Users should therefore treat any substitution as carrying unquantified risk until the gap in publicly available primary evidence is closed. The sections below catalog what could be measured and compared, rather than what has been documented, to guide future selection decisions.

Quantitative Differentiation Evidence for 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide Versus Analogs


Kinase Inhibition Potency: Target Compound vs. Analog Baselines (No Primary Data Available)

No primary assay data reporting an IC₅₀, Kd, or percentage inhibition for 1904021-42-6 against any defined kinase target were found in the public domain. The closest structurally characterized class, 3-aminocarbonyl-6-phenyl-substituted pyridine-1-oxides, has been described as p38 kinase inhibitors, but the specific 6-methylpyridin-2-yloxy-pyrrolidine substitution pattern present in the target compound has not been profiled in the patent or literature [1]. Without comparator-matched assay conditions, no quantitative potency differentiation can be claimed.

kinase inhibition pyridine N-oxide structure-activity relationship

Selectivity Profile: Predicted Off-Target Liability Based on Scaffold Class

No experimental selectivity panel data (e.g., kinase profiling at 1 µM against a broad panel) are publicly available for 1904021-42-6. Pyridine N-oxide-containing kinase inhibitors have historically exhibited variable selectivity depending on the nature of the substituent at the 6-position of the pyridine ring; pyrrolidine-substituted variants in the US4067874 patent showed antihypertensive activity rather than kinase inhibition, suggesting that the target compound's selectivity cannot be inferred from kinase-focused analog series [1].

kinase selectivity off-target prediction chemical probe

Physicochemical and ADME Properties: Measured vs. Predicted Values

No experimentally measured logP, solubility, permeability, metabolic stability, or plasma protein binding data were located for 1904021-42-6. Computational predictions based on structure (e.g., using QikProp or SwissADME) could generate baseline estimates (e.g., predicted logP ~1.5-2.5), but these are not compound-specific measured values and cannot differentiate the target from close analogs such as 3-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide or 3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide .

physicochemical properties ADME prediction drug-likeness

Chemical Stability and Synthetic Tractability: Class-Level Expectations

The pyridine N-oxide functional group is susceptible to reduction under biological conditions and can undergo deoxygenation in the presence of cytochrome P450 enzymes or reducing agents [1]. The target compound's specific stability toward N-oxide reduction has not been reported. The 6-methyl group on the pyridinyl ether may modestly affect electronic properties and metabolic stability relative to unsubstituted or halogenated analogs, but no quantitative data exist to confirm or quantify this effect [2]. The pyrrolidine-carboxamide linker is synthetically accessible via standard amide coupling chemistry, but no yield or purity benchmarking data are available for comparison across analogs.

chemical stability N-oxide reduction synthetic accessibility

Application Scenarios for 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide Based on Available Evidence


Kinase Inhibitor Lead Discovery: Requires Pre-Screening Validation

The compound's structural resemblance to pyridine-1-oxide kinase inhibitor scaffolds makes it a candidate for kinase panel screening programs [1]. However, because no primary kinase inhibition data exist for 1904021-42-6, any procurement for kinase-focused projects should be accompanied by an upfront plan to generate in-house IC₅₀ data against the target(s) of interest. Without such data, the compound cannot be reliably prioritized over other available pyridine-1-oxide analogs.

Chemical Biology Probe Development: Off-Target Profiling Mandatory

If the compound is intended as a chemical probe for target identification, its selectivity profile must be established de novo. The absence of published kinase panel or CEREP-type off-target data means that the compound currently lacks the minimum evidentiary standard required for a qualified chemical probe [1]. Users should budget for broad-panel selectivity profiling before deploying this compound in cellular target engagement studies.

Synthetic Methodology and Library Construction: A Viable Building Block

The compound's pyrrolidine-carboxamide-pyridine N-oxide architecture represents a scaffold that can be further diversified through parallel synthesis. The 6-methylpyridin-2-yloxy group provides a defined vector for structure-activity relationship exploration. Procurement for library construction is viable provided that the compound's purity is verified by the supplier, and the absence of biological annotation is accepted as a starting-point limitation.

Cardiovascular Pharmacology Screening (Hypotensive Activity Class)

Earlier pyridine-1-oxide patents (e.g., US4067874) describe pyrrolidine-substituted derivatives with blood-pressure-lowering effects in animal models [1]. While 1904021-42-6 has not been tested in such models, its structural features place it within a compound class with precedent for cardiovascular activity. Researchers investigating novel antihypertensive mechanisms may consider screening this compound, but must treat any observed activity as unvalidated against established comparators.

Quote Request

Request a Quote for 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.